Technical Guide: N-(5-Carboxypentyl)-deoxynojirimycin & Alpha-Glucosidase
Technical Guide: N-(5-Carboxypentyl)-deoxynojirimycin & Alpha-Glucosidase
This guide details the mechanism of action, kinetic profile, and technical applications of N-(5-Carboxypentyl)-1-deoxynojirimycin (N-5-CP-DNJ) .[1][2]
While 1-deoxynojirimycin (DNJ) is the archetypal iminosugar inhibitor, the N-5-carboxypentyl derivative represents a specialized functional evolution.[1][2] It retains the potent inhibitory core of DNJ while introducing a linker that serves two critical functions: enhancing binding affinity through hydrophobic interactions and providing a chemically reactive handle for the creation of affinity matrices.
[1][2][3]
Chemical Architecture & Properties[1][2][4]
Compound Identity:
-
Systematic Name: N-(5-Carboxypentyl)-1,5-dideoxy-1,5-imino-D-glucitol[1][2]
-
Core Scaffold: D-Glucose analogue (Piperidine ring) with Nitrogen replacing the ring Oxygen.[1][2][3]
-
Modification: A 6-carbon aliphatic chain terminating in a carboxylic acid attached to the ring nitrogen.[1][2]
Structural Significance: The iminosugar core mimics the pyranose ring of glucose.[3] The critical feature is the secondary amine (converted to a tertiary amine in this derivative), which becomes protonated at physiological pH.[2] This positive charge mimics the oxocarbenium ion transition state formed during glycosidic bond hydrolysis.[2]
The 5-carboxypentyl tail transforms the molecule from a simple inhibitor into a "functionalized ligand."[1][2]
-
Hydrophobic Reach: The alkyl chain extends into the aglycone binding pocket or the solvent channel of the enzyme, often improving affinity (
) compared to the parent DNJ. -
Conjugation Vector: The terminal carboxyl group (
) allows for covalent attachment to solid supports (e.g., agarose beads) via amide bonds without disrupting the critical hydroxyl groups required for active site recognition.[1][2]
Mechanism of Action: Competitive Inhibition[6][7]
N-5-CP-DNJ functions as a reversible, competitive inhibitor of alpha-glucosidases (specifically ER Glucosidase I and II, and lysosomal
Molecular Mimicry & The Transition State
The hydrolysis of
-
Charge Interaction: At neutral pH, the ring nitrogen of N-5-CP-DNJ is protonated (
).[1][2] This cation forms a strong electrostatic bridge with the enzymatic catalytic nucleophile (typically an Aspartate residue, e.g., Asp518 in human GAA or equivalent in other GH31 enzymes).[2] -
Hydrogen Bonding: The hydroxyl groups at C2, C3, and C4 are positioned in an equatorial configuration, perfectly matching the hydrogen bond network of the enzyme's glucose-binding pocket.[2]
-
The "Linker" Effect: Unlike unmodified DNJ, the N-5-carboxypentyl group occupies the entrance channel of the active site.[2]
-
Evidence: Kinetic studies reveal that N-alkylated DNJs often exhibit lower
(higher potency) than DNJ.[1][2] For pig liver Glucosidase I, N-5-CP-DNJ shows a of 0.45 µM , whereas unmodified DNJ shows a of 2.1 µM .[1][2] -
Causality: This 4-fold increase in potency suggests that the alkyl chain engages in favorable Van der Waals interactions with hydrophobic residues near the active site entrance, stabilizing the inhibitor-enzyme complex.
-
Kinetic Profile[1][4][7][8][9]
-
Lineweaver-Burk Analysis:
-
Selectivity: High specificity for
-glucosidases (Glucosidase I/II) over -glucosidases, though N-alkylation can sometimes broaden specificity depending on chain length.[1][2]
Visualization of Mechanism
The following diagram illustrates the competitive binding and the specific stabilization provided by the N-alkyl tail.
Figure 1: Mechanism of Competitive Inhibition. The N-5-CP-DNJ inhibitor outcompetes the natural substrate via electrostatic attraction and hydrophobic stabilization from the alkyl tail.[1][2]
Primary Application: Affinity Chromatography[1][2]
The defining utility of N-5-CP-DNJ is not just inhibition, but purification .[1][2] It is the "gold standard" ligand for isolating ER Glucosidase I and II from crude microsomes.
The Concept
By coupling the carboxyl group of N-5-CP-DNJ to a solid support (like amino-Sepharose), researchers create an affinity matrix.[1][2][10]
-
Specificity: The matrix selectively binds alpha-glucosidases from complex lysates.[1][2]
-
Elution: The enzyme is eluted by adding free DNJ (competitive elution) or changing pH.[2]
Coupling Chemistry
The carboxyl group (
Figure 2: Synthesis and workflow of N-5-CP-DNJ affinity chromatography for Alpha-Glucosidase purification.
Experimental Protocols
Protocol A: Kinetic Characterization ( Determination)
Objective: Determine the inhibition constant (
Materials:
-
Enzyme: Recombinant
-glucosidase or microsome extract.[1][2] -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG).[1][2] -
Buffer: 67 mM Potassium Phosphate, pH 6.8.[2]
Workflow:
-
Preparation: Prepare serial dilutions of N-5-CP-DNJ (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM).
-
Incubation: In a 96-well plate, mix 10 µL inhibitor + 10 µL enzyme solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
Reaction Start: Add 80 µL of pNPG substrate at varying concentrations (e.g., 0.5
to 5 ). -
Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) kinetically for 20 minutes.
-
Analysis:
Protocol B: Synthesis of Affinity Resin
Objective: Couple N-5-CP-DNJ to AH-Sepharose 4B.
Workflow:
-
Activation: Dissolve N-5-CP-DNJ in distilled water (pH adjusted to 4.5). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 10-fold molar excess.[1][2]
-
Coupling: Add the activated ligand solution to washed AH-Sepharose 4B (amino-hexyl agarose) beads.
-
Reaction: Rotate gently overnight at 4°C.
-
Blocking: Wash beads and incubate with 1M Ethanolamine (pH 8.0) for 2 hours to block unreacted amine groups.
-
Storage: Wash extensively with alternating high pH (Tris pH 8) and low pH (Acetate pH 4) buffers. Store in 20% ethanol at 4°C.
Summary of Key Data
| Parameter | Value / Characteristic | Context |
| Target Enzyme | ER / Lysosomal | |
| Mechanism | Competitive Inhibition | Reversible |
| 0.45 µM | Pig Liver (vs 2.1 µM for DNJ) | |
| ~0.3 - 0.5 µM | Depends on substrate conc.[1][2] | |
| Binding Mode | Electrostatic + Hydrophobic | Mimics transition state |
| Primary Use | Affinity Ligand | Purification of Glucosidases |
References
-
Bause, E., Gross, A., & Schweden, J. (1991).[2] N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I. FEBS Letters, 278(2), 167-170.[1][2][10] Retrieved from [Link]
-
Hentges, A., & Bause, E. (1997).[2] Affinity purification and characterization of glucosidase II from pig liver. Biological Chemistry, 378(9), 1031-1038.[2][11] Retrieved from [Link]
-
Schweden, J., Borgmann, C., Legler, G., & Bause, E. (1986).[2] Characterization of calf liver glucosidase I and its inhibition by basic sugar analogs. Archives of Biochemistry and Biophysics, 248(1), 335-340.[2] Retrieved from [Link]
-
Tan, A., et al. (1991).[2] The structures of N-alkyl-deoxynojirimycins influence their potency and selectivity.[1][2][4] Biochemical Journal, 277(Pt 1), 57-65.[1][2] Retrieved from [Link]
Sources
- 1. N-5-Carboxypentyl-1-deoxynojirimycin | CAS 79206-51-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors [mdpi.com]
- 5. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]
- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocrick.com [biocrick.com]
